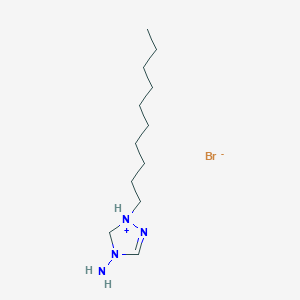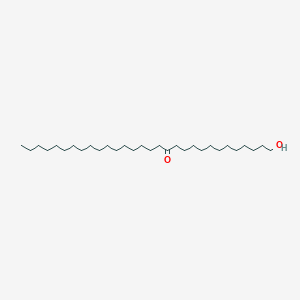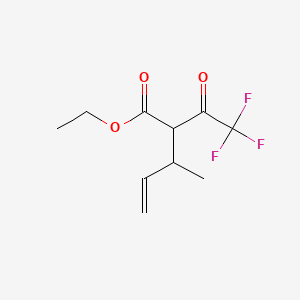
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester is a chemical compound with the molecular formula C10H13F3O3 It is an ester derivative of 4-pentenoic acid, characterized by the presence of a trifluoroacetyl group and an ethyl ester moiety
Métodos De Preparación
The synthesis of 4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to certain proteins, influencing biological pathways. The ester moiety may also play a role in the compound’s bioavailability and metabolic stability.
Comparación Con Compuestos Similares
Similar compounds to 4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester include:
2-Pentenoic acid, 4-methyl-, methyl ester: Another ester derivative with a similar structure but different functional groups.
4-Pentenoic acid, 3-vinylpropionic acid: A related compound with a vinyl group instead of a trifluoroacetyl group.
Ethyl cis-2-pentenoate: An ester of pentenoic acid with a different geometric configuration. The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
190669-50-2 |
|---|---|
Fórmula molecular |
C10H13F3O3 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
ethyl 3-methyl-2-(2,2,2-trifluoroacetyl)pent-4-enoate |
InChI |
InChI=1S/C10H13F3O3/c1-4-6(3)7(9(15)16-5-2)8(14)10(11,12)13/h4,6-7H,1,5H2,2-3H3 |
Clave InChI |
GVKAXLDJGILBPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C=C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


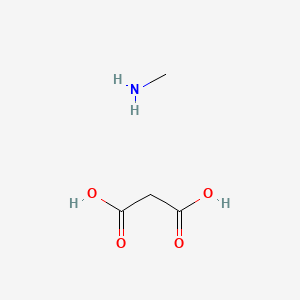
![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)


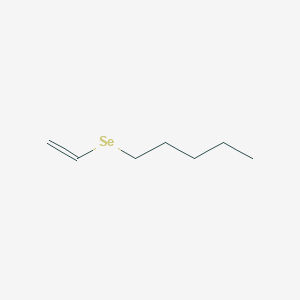
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
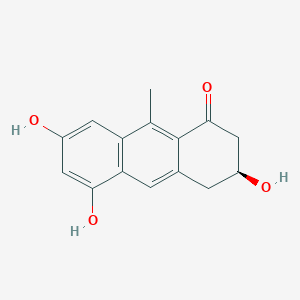
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
